

An In-depth Technical Guide to 1-Bromo-4-cyclohexylbenzene

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Compound of Interest

Compound Name: 1-Bromo-4-cyclohexylbenzene

Cat. No.: B1265788

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CAS Number: 25109-28-8

A Core Intermediate for Advanced Materials and Pharmaceutical Research

This technical guide provides a comprehensive overview of **1-Bromo-4-cyclohexylbenzene**, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions and as a building block for liquid crystals and potentially in pharmaceutical agents.

Chemical and Physical Properties

1-Bromo-4-cyclohexylbenzene is a colorless liquid at room temperature. Its structure, featuring a brominated phenyl ring attached to a cyclohexyl group, makes it a versatile precursor for a variety of chemical transformations. The key physicochemical properties are summarized in the table below.

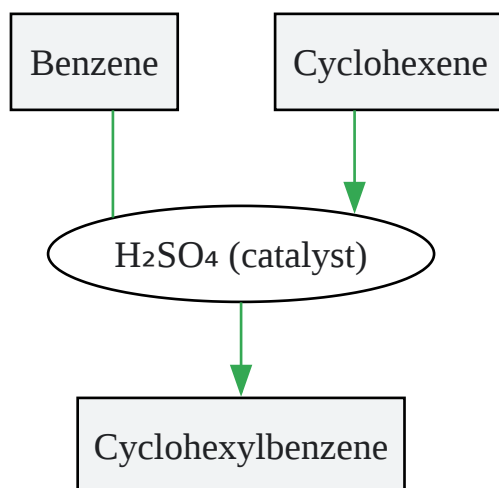
Property	Value
CAS Number	25109-28-8
Molecular Formula	C ₁₂ H ₁₅ Br
Molecular Weight	239.15 g/mol
Appearance	Colorless liquid
Boiling Point	121-126 °C at 3 mmHg
Density	Approximately 1.29 g/cm ³
LogP	5.37

Synthesis of 1-Bromo-4-cyclohexylbenzene

The synthesis of **1-Bromo-4-cyclohexylbenzene** can be achieved through a two-step process: the formation of cyclohexylbenzene followed by its bromination.

Synthesis of Cyclohexylbenzene

A common method for synthesizing cyclohexylbenzene is the Friedel-Crafts alkylation of benzene with cyclohexene, using a strong acid catalyst such as sulfuric acid or aluminum chloride.^{[1][2]}



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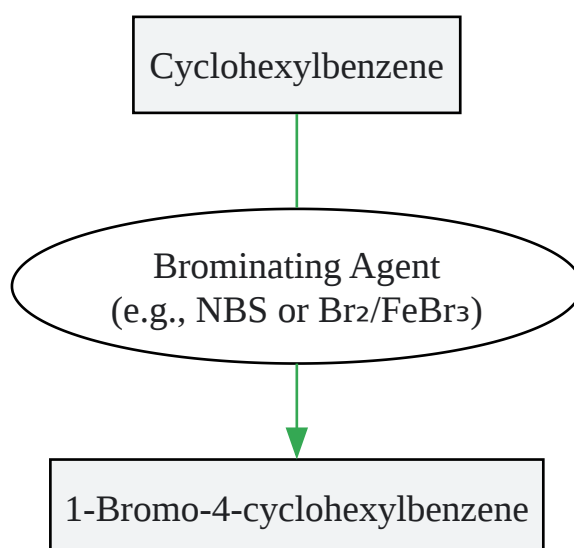
Diagram 1: Synthesis of Cyclohexylbenzene.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene[2]

- In a flask equipped with a stirrer, dropping funnel, and thermometer, a mixture of benzene and concentrated sulfuric acid is cooled in an ice bath.
- Cyclohexene is added dropwise while maintaining the temperature between 5-10 °C.
- After the addition is complete, the mixture is stirred for an additional hour.
- The organic layer is separated, washed with cold concentrated sulfuric acid, water, sodium hydroxide solution, and then water again.
- The resulting cyclohexylbenzene is dried over anhydrous calcium chloride and purified by fractional distillation.

Bromination of Cyclohexylbenzene

The subsequent step involves the electrophilic aromatic substitution of cyclohexylbenzene to introduce a bromine atom at the para position. This can be achieved using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator or elemental bromine with a Lewis acid catalyst.



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Diagram 2: Bromination of Cyclohexylbenzene.

Experimental Protocol: Bromination with N-Bromosuccinimide (General Procedure)

- Cyclohexylbenzene is dissolved in a suitable solvent such as carbon tetrachloride.
- N-Bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the solution.
- The mixture is heated to reflux and stirred for several hours.
- After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

The identity and purity of **1-Bromo-4-cyclohexylbenzene** are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic and cyclohexyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.38	d	2H	Ar-H (ortho to Br)
~7.05	d	2H	Ar-H (ortho to cyclohexyl)
~2.45	tt	1H	Ar-CH(CH ₂) ₂
~1.85	m	4H	Cyclohexyl-H (equatorial)
~1.75	m	1H	Cyclohexyl-H (axial)
~1.40-1.20	m	5H	Cyclohexyl-H (axial)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct peaks for the carbon atoms in the aromatic and cyclohexyl rings.

Chemical Shift (δ , ppm)	Assignment
~147.0	Ar-C (ipso to cyclohexyl)
~131.5	Ar-C (ortho to Br)
~128.8	Ar-C (ortho to cyclohexyl)
~120.0	Ar-C (ipso to Br)
~44.2	Ar-CH(CH ₂) ₂
~34.5	Cyclohexyl-CH ₂
~26.9	Cyclohexyl-CH ₂
~26.1	Cyclohexyl-CH ₂

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **1-Bromo-4-cyclohexylbenzene** would be expected to show a molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br).

m/z	Interpretation
238/240	$[M]^+$, Molecular ion
159	$[M - \text{Br}]^+$, Loss of bromine radical
157	$[M - \text{C}_6\text{H}_{11}]^+$, Loss of cyclohexyl radical

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

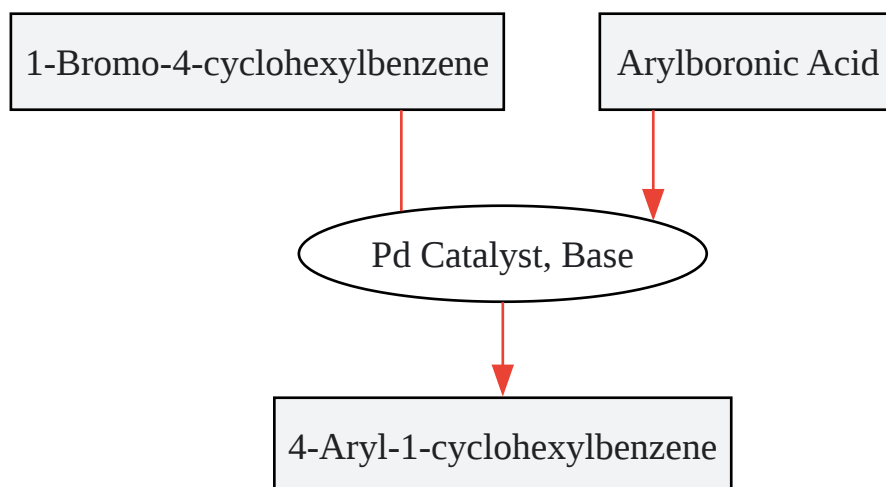
Wavenumber (cm^{-1})	Vibration	Functional Group
3050-3000	C-H stretch	Aromatic
2925, 2850	C-H stretch	Cyclohexyl
~1590, 1485	C=C stretch	Aromatic ring
~1070	C-Br stretch	Aryl bromide
~820	C-H bend	1,4-disubstituted benzene

Applications in Organic Synthesis

1-Bromo-4-cyclohexylbenzene is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of biaryl structures by reacting **1-Bromo-4-cyclohexylbenzene** with an arylboronic acid in the presence of a palladium catalyst and a base.



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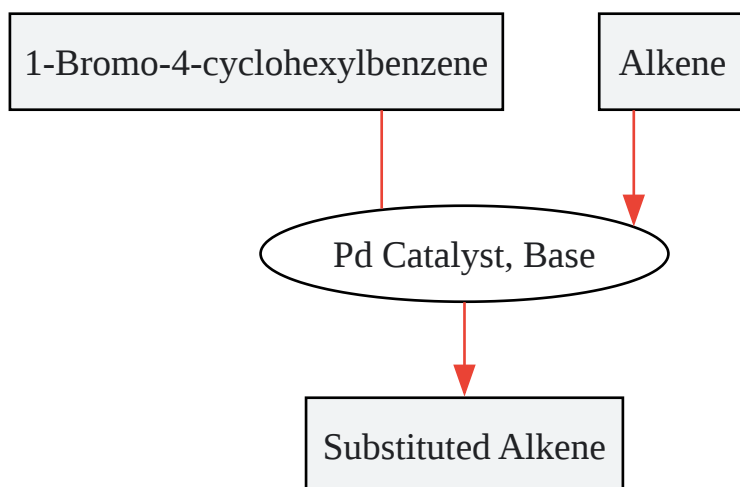
Diagram 3: Suzuki-Miyaura Coupling Reaction.

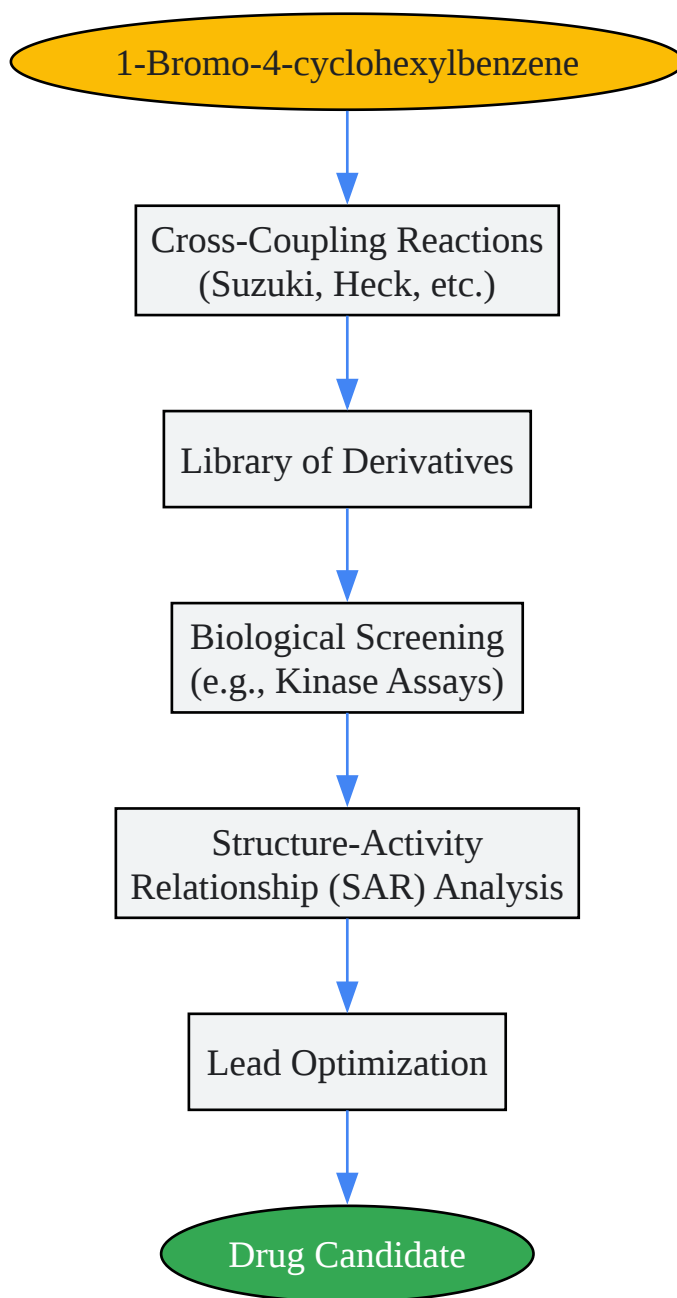
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

- To a reaction vessel, add **1-Bromo-4-cyclohexylbenzene**, the arylboronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_2CO_3).
- The vessel is purged with an inert gas (e.g., argon or nitrogen).
- A degassed solvent system (e.g., toluene/ethanol/water) is added.
- The reaction mixture is heated with stirring for several hours until completion (monitored by TLC or GC-MS).
- After cooling, the reaction is worked up by extraction with an organic solvent, followed by washing and drying.
- The crude product is purified by column chromatography or recrystallization.

Heck Reaction

The Heck reaction involves the coupling of **1-Bromo-4-cyclohexylbenzene** with an alkene, such as an acrylate or styrene, to form a substituted alkene.





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References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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